4-Ethoxypicolinonitrile
Overview
Description
4-Ethoxypicolinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods in Antioxidant Activity Determination
4-Ethoxypicolinonitrile may be involved in analytical methods used for determining antioxidant activity in various fields. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test among others, which are based on spectrophotometry, could potentially use compounds like this compound in their processes. These methods are crucial in antioxidant analysis or determining the antioxidant capacity of complex samples, highlighting the importance of such compounds in analytical chemistry (Munteanu & Apetrei, 2021).
Environmental Fate of Chemical Compounds
Research on compounds such as this compound also extends to understanding their environmental impact, especially when they are used as part of industrial products. Studies on alkylphenol ethoxylates (APEs), for example, investigate how these compounds degrade and their persistence in the environment, highlighting the broader implications of using such chemical compounds and the importance of understanding their life cycle and environmental interactions (Ying, Williams, & Kookana, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-ethoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDQJFLEZFFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649905 | |
Record name | 4-Ethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16569-02-1 | |
Record name | 4-Ethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.